REACTION_CXSMILES
|
[CH3:1][NH:2][CH2:3][CH2:4][OH:5].[CH2:6]1[O:16][C:15]2[CH:14]=[CH:13][C:10]([CH2:11]Cl)=[CH:9][C:8]=2[O:7]1>C(Cl)Cl>[O:16]1[C:15]2[CH:14]=[CH:13][C:10]([CH2:11][N:2]([CH3:1])[CH2:3][CH2:4][OH:5])=[CH:9][C:8]=2[O:7][CH2:6]1
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
CNCCO
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C1OC=2C=C(CCl)C=CC2O1
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The solution is stirred for 15 minutes at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature overnight (16 h)
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The reaction is quenched with 1.2 M NaOH (100 mL)
|
Type
|
WASH
|
Details
|
washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried of MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
Concentration under reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
O1COC2=C1C=CC(=C2)CN(CCO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.3 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |